3-Cyclopropyl-1,2-oxazole-5-carbaldehyde
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Overview
Description
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is a heterocyclic compound that features a cyclopropyl group attached to an oxazole ring, which is further substituted with an aldehyde group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde typically involves the cycloaddition reaction of nitrile oxides with suitable olefins. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, which leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar cycloaddition reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the cycloaddition process.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropyl-1,2-oxazole-5-carboxylic acid.
Reduction: 3-Cyclopropyl-1,2-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2-oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The oxazole ring can also interact with various biological targets, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
2-Cyclopropyl-1,3-oxazole-5-carbaldehyde: Similar structure but with the oxazole ring substituted at different positions.
Uniqueness
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde is unique due to the specific positioning of the cyclopropyl group and the aldehyde group on the oxazole ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-7(8-10-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYFMMYDQAHUGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121604-59-9 |
Source
|
Record name | 3-cyclopropyl-1,2-oxazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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